SKI-I Versus SKI-II: Differential In Vivo Tumor Growth Inhibition in Melanoma Xenografts
SKI-I produced significant tumor growth inhibition in a UACC 903 melanoma xenograft model, whereas SKI-II was completely ineffective under identical dosing and administration conditions [1]. This direct head-to-head comparison establishes SKI-I as the functional agent for in vivo sphingosine kinase inhibition studies, while SKI-II may be unsuitable for certain in vivo cancer models despite its favorable biochemical IC₅₀ profile.
| Evidence Dimension | Tumor volume reduction in melanoma xenograft model |
|---|---|
| Target Compound Data | Approximately 40% reduction in tumor volume at day 22 |
| Comparator Or Baseline | SKI-II: No effect on tumor growth |
| Quantified Difference | SKI-I: significant tumor growth inhibition (p < 0.05); SKI-II: no significant effect |
| Conditions | UACC 903 human melanoma cells (5×10⁶) injected subcutaneously into BALB/c nude mice; i.p. administration of 100 mg/kg SKI-I or SKI-II on Monday, Wednesday, Friday for 3 weeks; tumor volume measured at day 22 |
Why This Matters
This direct in vivo efficacy comparison definitively informs procurement decisions for researchers designing animal studies targeting sphingosine kinase in melanoma or related cancers.
- [1] Madhunapantula SV, Hengst J, Gowda R, Fox TE, Yun JK, Robertson GP. Targeting sphingosine kinase-1 to inhibit melanoma. Pigment Cell Melanoma Res. 2012;25(2):259-274. doi:10.1111/j.1755-148X.2012.00978.x. View Source
